molecular formula C19H18BrN3O3 B14978028 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14978028
M. Wt: 416.3 g/mol
InChI Key: RHMLPWSKHIOGRI-UHFFFAOYSA-N
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Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxazole ring, and a bromophenoxy group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile involves multiple steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with triethyl phosphite at elevated temperatures to form a phosphonate intermediate . This intermediate undergoes further reactions, including condensation with aldehydes and desilylation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain enzymes or receptors, while the furan and oxazole rings contribute to the overall biological activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with microbial enzymes, leading to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a bromophenoxy group. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H18BrN3O3/c1-12(2)10-22-18-16(9-21)23-19(26-18)17-8-7-15(25-17)11-24-14-5-3-13(20)4-6-14/h3-8,12,22H,10-11H2,1-2H3

InChI Key

RHMLPWSKHIOGRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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